molecular formula C10H18N2O2 B2425566 5-(Heptan-3-YL)imidazolidine-2,4-dione CAS No. 99976-98-4

5-(Heptan-3-YL)imidazolidine-2,4-dione

Cat. No.: B2425566
CAS No.: 99976-98-4
M. Wt: 198.266
InChI Key: PYBXKONSLVMNPE-UHFFFAOYSA-N
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Description

5-(Heptan-3-YL)imidazolidine-2,4-dione is a compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptan-3-YL)imidazolidine-2,4-dione can be achieved through various methods. One common method involves the Knoevenagel condensation reaction, which is a chemical reaction between an aldehyde or ketone and a compound containing an active methylene group . This reaction typically requires a base catalyst and proceeds under mild conditions.

Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide to form the imidazolidine-2,4-dione core . This reaction is often carried out in an aqueous medium and requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes are optimized for high yield and purity, and typically involve the use of automated reactors and continuous flow systems . The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Heptan-3-YL)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine, and are carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction reactions yield reduced forms of the compound with fewer oxygen atoms .

Scientific Research Applications

5-(Heptan-3-YL)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules.

    Biology: In biological research, the compound is used to study the effects of hydantoin derivatives on cellular processes.

    Medicine: As an anticonvulsant, this compound is used in the treatment of epilepsy.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin derivative used as an anticonvulsant. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

    Carbamazepine: A compound with a similar therapeutic use but a different chemical structure. It is used to treat epilepsy and bipolar disorder.

    Valproic Acid: An anticonvulsant with a different chemical structure and mechanism of action. It is used to treat epilepsy, bipolar disorder, and migraine headaches.

Uniqueness

5-(Heptan-3-YL)imidazolidine-2,4-dione is unique in its specific binding to SV2A, which distinguishes it from other anticonvulsants. Its chemical structure also provides a distinct set of reactivity and stability characteristics, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-heptan-3-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-5-6-7(4-2)8-9(13)12-10(14)11-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXKONSLVMNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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